3-Benzyl-1-ethylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as 3-Benzyl-1-ethylpiperazine, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group .Molecular Structure Analysis
This compound is a piperazine derivative that belongs to a class of compounds known as piperazine analogs. It has the molecular formula C13H20N2.Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.31 g/mol. More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Development of Bifunctional Catalysts : A study by Lang, Park, and Hong (2010) described the synthesis of base-functionalized aza-bis(oxazoline) ligands incorporating the ethylpiperazine-functionalized copper catalyst. This catalyst demonstrated improved rate acceleration and enantioselectivity in the asymmetric Henry reaction, showcasing the chemical utility of ethylpiperazine derivatives in catalysis (Lang et al., 2010).
Biological Activities
- Antimicrobial Activities : A study by Temiz-Arpaci et al. (2021) focused on the synthesis of novel benzoxazole compounds incorporating the ethylpiperazine moiety. These compounds displayed promising antimicrobial activities against P. aeruginosa, illustrating the potential of ethylpiperazine derivatives in developing new antimicrobial agents (Temiz-Arpaci et al., 2021).
Molecular Docking and Quantum Mechanical Calculations
- Molecular Docking Studies : The same study by Temiz-Arpaci et al. also performed molecular docking studies to understand the interaction of synthesized compounds with the DNA gyrase enzyme. The findings suggest these compounds bind in a manner similar to known antibiotics, providing insights into the design of novel antimicrobial agents with specific target mechanisms (Temiz-Arpaci et al., 2021).
Advanced Materials and Catalysis
- Synthesis of Alkynyl Indoles : Research by Kerim and El Kaim (2016) highlighted the use of N-ethylpiperazine in the A3 coupling process for efficient access to alkynyl indoles, demonstrating the versatility of ethylpiperazine derivatives in synthesizing complex heterocyclic structures (Kerim & El Kaim, 2016).
Environmental Applications
- Dye Removal from Water : Bildik, Turan, Barim, and Senkal (2014) investigated the use of a quaternary amine-functionalized resin derived from ethylpiperazine for the removal of acidic and basic dyes from water. This study underscores the potential application of ethylpiperazine derivatives in environmental remediation, specifically in water purification technologies (Bildik et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, (S)-1-Benzyl-3-ethylpiperazine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use this compound only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
Future Directions
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-1-ethylpiperazine are the GABA receptors . GABA (gamma-aminobutyric acid) is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
This compound: acts as a GABA receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, which results in flaccid paralysis of the worm .
Biochemical Pathways
The exact biochemical pathways affected by This compound Therefore, the compound’s action on GABA receptors can affect various biochemical pathways related to neuronal excitability and neurotransmission .
Pharmacokinetics
The pharmacokinetics of This compound Pharmacokinetics refers to how the body affects a specific drug after administration through the mechanisms of absorption, distribution, metabolism, and excretion . The compound’s ADME properties and their impact on bioavailability would need to be studied further for a comprehensive understanding .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the modulation of GABAergic neurotransmission . By acting as a GABA receptor agonist, it can influence neuronal excitability, potentially leading to effects such as muscle relaxation or sedation .
Biochemical Analysis
Biochemical Properties
3-Benzyl-1-ethylpiperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the release of cytochrome c from mitochondria . Additionally, it can modulate the expression of genes involved in cell cycle regulation and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For example, it has been found to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound . Long-term exposure to this compound has been shown to affect cellular functions such as proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The involvement of this compound in these metabolic pathways can influence metabolic flux and the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . The localization of this compound to specific subcellular sites can determine its biological effects and therapeutic potential .
Properties
IUPAC Name |
3-benzyl-1-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-15-9-8-14-13(11-15)10-12-6-4-3-5-7-12/h3-7,13-14H,2,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSVPIQWTUXDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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